molecular formula C13H14N4O2 B12217248 3-amino-N-(4-methoxybenzyl)pyrazine-2-carboxamide

3-amino-N-(4-methoxybenzyl)pyrazine-2-carboxamide

Cat. No.: B12217248
M. Wt: 258.28 g/mol
InChI Key: NYQAVUFTNIOCLF-UHFFFAOYSA-N
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Description

3-amino-N-(4-methoxybenzyl)pyrazine-2-carboxamide is a chemical compound belonging to the class of pyrazine derivatives This compound is characterized by the presence of an amino group at the 3-position, a methoxybenzyl group at the N-position, and a carboxamide group at the 2-position of the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(4-methoxybenzyl)pyrazine-2-carboxamide typically involves the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through various methods, including the condensation of appropriate diamines with diketones or through cyclization reactions involving nitriles and amines.

    Introduction of the Amino Group: The amino group at the 3-position can be introduced through nucleophilic substitution reactions using suitable amine precursors.

    N-Benzylation: The N-(4-methoxybenzyl) group can be introduced via N-alkylation reactions using 4-methoxybenzyl halides or related compounds.

    Formation of the Carboxamide Group: The carboxamide group at the 2-position can be formed through amidation reactions involving carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often utilize continuous flow reactors, advanced catalysts, and green chemistry principles to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(4-methoxybenzyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.

    Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-tuberculosis agent and its cytotoxicity against cancer cell lines.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-amino-N-(4-methoxybenzyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit key enzymes or disrupt cellular processes in microorganisms. The compound’s cytotoxicity against cancer cells may involve the induction of apoptosis or inhibition of cell proliferation through various signaling pathways.

Comparison with Similar Compounds

3-amino-N-(4-methoxybenzyl)pyrazine-2-carboxamide can be compared with other similar compounds, such as:

    3-amino-N-(2,4-dimethoxybenzyl)pyrazine-2-carboxamide: This compound has similar structural features but with additional methoxy groups, which may influence its biological activity and chemical reactivity.

    3-amino-N-(4-chlorobenzyl)pyrazine-2-carboxamide: The presence of a chloro group instead of a methoxy group can significantly alter the compound’s properties, including its lipophilicity and antimicrobial activity.

    3-amino-N-(4-methylbenzyl)pyrazine-2-carboxamide: The methyl group provides different steric and electronic effects compared to the methoxy group, affecting the compound’s reactivity and biological activity.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structural features and diverse reactivity make it a valuable target for further research and development in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C13H14N4O2

Molecular Weight

258.28 g/mol

IUPAC Name

3-amino-N-[(4-methoxyphenyl)methyl]pyrazine-2-carboxamide

InChI

InChI=1S/C13H14N4O2/c1-19-10-4-2-9(3-5-10)8-17-13(18)11-12(14)16-7-6-15-11/h2-7H,8H2,1H3,(H2,14,16)(H,17,18)

InChI Key

NYQAVUFTNIOCLF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=NC=CN=C2N

Origin of Product

United States

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